Scaffold-Derived BRD4 Binding Affinity and Oral Bioavailability Metrics for 4-Bromobenzo[cd]indol-2(1H)-one-Based Inhibitors
While 4-bromobenzo[cd]indol-2(1H)-one itself is primarily employed as a synthetic intermediate, the scaffold-derived optimized lead compound 85 (bearing the same benzo[cd]indol-2(1H)-one core structure) demonstrates quantifiable differentiation versus the initial virtual screening hit compound 1. Compound 85 binds to the BRD4 bromodomain with Kd = 130 nM by ITC, representing a >12-fold improvement over compound 1 (IC₅₀ = 1580 nM in the same AlphaScreen assay format) [1]. In thermal shift assay (TSA), compound 85 produced ΔTₘ = 9.9 °C for BRD4(1) stabilization [2]. Critically, compound 85 demonstrated oral bioavailability of 75.8% with moderate half-life T₁/₂ = 3.95 h in rat PK studies, establishing the scaffold's in vivo developability [1].
| Evidence Dimension | BRD4 bromodomain binding affinity and oral pharmacokinetics |
|---|---|
| Target Compound Data | Compound 85 (benzo[cd]indol-2(1H)-one derivative): Kd = 130 nM (ITC); IC₅₀ = 410 nM (AlphaScreen); ΔTₘ = 9.9 °C; F = 75.8%; T₁/₂ = 3.95 h |
| Comparator Or Baseline | Compound 1 (initial virtual screening hit, same scaffold): IC₅₀ = 1580 nM (AlphaScreen) |
| Quantified Difference | >12-fold improvement in binding affinity (1580 nM → 130 nM); oral bioavailability 75.8% |
| Conditions | AlphaScreen assay; isothermal titration calorimetry (ITC); thermal shift assay (TSA); Sprague-Dawley rat PK (IV 2 mg/kg, PO 10 mg/kg) |
Why This Matters
This establishes that the benzo[cd]indol-2(1H)-one scaffold (of which 4-bromobenzo[cd]indol-2(1H)-one is the key brominated building block) can be optimized to deliver orally bioavailable BRD4 inhibitors with nanomolar potency, a validated therapeutic class currently in clinical development.
- [1] Xue, X.; Zhang, Y.; Liu, Z.; et al. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation. J. Med. Chem. 2016, 59, 1565-1579. View Source
- [2] Guangzhou Institutes of Biomedicine and Health, CAS. New breakthrough in BET bromodomain inhibitor development using benzo[cd]indol-2(1H)-one scaffold. Jan 27, 2016. View Source
